molecular formula C17H15NO2 B14133614 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole

Katalognummer: B14133614
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: SGCKCUUXJPHXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry .

Vorbereitungsmethoden

The synthesis of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 3-(1,3-dioxolan-2-yl)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the indole.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.

Wissenschaftliche Forschungsanwendungen

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways: By affecting these molecular targets, the compound can influence various cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

1-[3-(1,3-dioxolan-2-yl)phenyl]indole

InChI

InChI=1S/C17H15NO2/c1-2-7-16-13(4-1)8-9-18(16)15-6-3-5-14(12-15)17-19-10-11-20-17/h1-9,12,17H,10-11H2

InChI-Schlüssel

SGCKCUUXJPHXJB-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.